molecular formula C11H12O3 B1403626 3-(3-Methylphenyl)oxetane-3-carboxylic acid CAS No. 1393568-32-5

3-(3-Methylphenyl)oxetane-3-carboxylic acid

Cat. No. B1403626
M. Wt: 192.21 g/mol
InChI Key: PUBYOBVGHIJMER-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 1393568-32-5 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 3-(m-tolyl)oxetane-3-carboxylic acid . It is a solid at room temperature .


Synthesis Analysis

The synthesis of oxetane derivatives, such as 3-(3-Methylphenyl)oxetane-3-carboxylic acid, can be achieved through various methods. One such method involves the use of trimethyloxosulfonium iodide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The InChI code for 3-(3-Methylphenyl)oxetane-3-carboxylic acid is 1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) . The InChI key is PUBYOBVGHIJMER-UHFFFAOYSA-N .


Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .


Physical And Chemical Properties Analysis

3-(3-Methylphenyl)oxetane-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 192.21 .

Scientific Research Applications

Bioisosteric Properties

3-(3-Methylphenyl)oxetane-3-carboxylic acid and related oxetane derivatives are explored as bioisosteres, particularly as potential replacements for the carboxylic acid functional group. The oxetane ring is considered an isostere of the carbonyl moiety, and its derivatives have been synthesized and evaluated for various physicochemical properties. This research highlights the promise of oxetane derivatives in replacing the carboxylic acid moiety in different molecular structures (Lassalas et al., 2017).

Synthesis and Structural Studies

Efficient methods for synthesizing cis- and trans-3-azido-oxetane-2-carboxylates have been developed, which are useful for incorporating oxetane-β-amino acids into oligomers. This research contributes to the broader understanding of the synthetic routes and structural properties of oxetane derivatives (Barker et al., 2001).

Development of Novel Oxetanes

The exploration of oxetanes in drug discovery has revealed their ability to induce significant changes in solubility, lipophilicity, metabolic stability, and conformational preferences. Oxetanes have been shown to replace common functionalities like gem-dimethyl or carbonyl groups, leading to conformational changes and enhanced solubilizing abilities. This area of research provides foundational knowledge for the use of oxetanes in chemical and drug discovery (Wuitschik et al., 2010).

Chemical Stability and Reactivity

Research has also focused on the stability and reactivity of oxetane-carboxylic acids. Findings suggest that many oxetane-carboxylic acids are unstable and can easily isomerize into new (hetero)cyclic lactones. This aspect is crucial for chemists to consider as it can significantly affect reaction yields and outcomes, especially in reactions requiring heating (Chalyk et al., 2022).

Safety And Hazards

The safety information for 3-(3-Methylphenyl)oxetane-3-carboxylic acid includes several hazard statements: H302, H315, H317, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

3-(3-methylphenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBYOBVGHIJMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)oxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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